molecular formula C24H28Br2O4 B14245371 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene CAS No. 188576-57-0

9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene

Cat. No.: B14245371
CAS No.: 188576-57-0
M. Wt: 540.3 g/mol
InChI Key: QUMMFJGIJWPUTI-UHFFFAOYSA-N
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Description

9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound, in particular, is characterized by the presence of bromopropyl and methoxy groups attached to the anthracene core, which can significantly influence its reactivity and applications.

Preparation Methods

The synthesis of 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,6,7-tetramethoxyanthracene.

    Bromination: The anthracene derivative undergoes bromination to introduce bromine atoms at the 9 and 10 positions.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3-bromopropyl groups to yield the final product.

The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper to facilitate the reactions .

Chemical Reactions Analysis

9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene exerts its effects involves its interaction with molecular targets and pathways. The bromopropyl groups can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can be compared with other anthracene derivatives such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other anthracene derivatives.

Properties

CAS No.

188576-57-0

Molecular Formula

C24H28Br2O4

Molecular Weight

540.3 g/mol

IUPAC Name

9,10-bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene

InChI

InChI=1S/C24H28Br2O4/c1-27-21-11-17-15(7-5-9-25)19-13-23(29-3)24(30-4)14-20(19)16(8-6-10-26)18(17)12-22(21)28-2/h11-14H,5-10H2,1-4H3

InChI Key

QUMMFJGIJWPUTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)CCCBr)OC)OC)CCCBr

Origin of Product

United States

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